1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one
CAS No.: 1250553-14-0
Cat. No.: VC3075286
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250553-14-0 |
|---|---|
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | 1-(3-aminopyrrolidin-1-yl)-2-ethylbutan-1-one |
| Standard InChI | InChI=1S/C10H20N2O/c1-3-8(4-2)10(13)12-6-5-9(11)7-12/h8-9H,3-7,11H2,1-2H3 |
| Standard InChI Key | FGKADXLAPPPIMR-UHFFFAOYSA-N |
| SMILES | CCC(CC)C(=O)N1CCC(C1)N |
| Canonical SMILES | CCC(CC)C(=O)N1CCC(C1)N |
Introduction
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one is a compound that belongs to the class of substituted pyrrolidines. It is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This compound exists in two stereoisomers: the (R)- and (S)-forms, each with distinct properties and applications.
Synthesis
The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one typically involves chemical reactions with pyrrolidine derivatives and other organic reagents. Specific conditions such as temperature control, solvent choice, and reaction time are crucial for optimizing yield and purity. Techniques like chromatography may be employed for purification.
Biological Activity and Potential Applications
Research indicates that compounds with similar structures to 1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one may interact with neurotransmitter systems in the brain, potentially influencing mood and cognitive functions. Detailed pharmacological studies are necessary to elucidate its precise mechanism of action.
| Application Area | Potential Use |
|---|---|
| Neurological Disorders | Modulation of neurotransmitter release or receptor activity |
| Psychiatric Disorders | Treatment of mood and cognitive disorders |
Research Findings
Studies on the (S)-form of the compound highlight its importance in advancing our understanding of drug mechanisms and therapeutic potentials. The hydrochloride salt form is particularly noted for its enhanced solubility and stability, which are advantageous for pharmaceutical formulations .
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